

Comparative Pharmacokinetic Profiling of Luliconazole Enantiomers: A Guide for Researchers

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Compound of Interest						
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This guide provides a comparative overview of the pharmacokinetic properties of luliconazole enantiomers. Luliconazole is a chiral antifungal agent, with the (R)-(-)-(E) enantiomer (RE-luliconazole) being the pharmacologically active substance. While direct comparative in vivo pharmacokinetic studies administering each enantiomer separately are not publicly available, this document synthesizes the existing data on luliconazole's stereoisomers and the pharmacokinetics of the active RE-enantiomer.

Luliconazole possesses two chiral centers, resulting in four stereoisomers: RE(+), SE(-), RZ(+), and SZ(-).[1][2] The commercially available and clinically studied form of luliconazole is the RE(+) enantiomer, which exhibits potent antifungal activity.[3][4] The S-enantiomer is reported to be inactive.[3] The Z-isomers are considered process-related impurities from the chemical synthesis.[2]

Pharmacokinetic Profile of Luliconazole (REenantiomer)

Pharmacokinetic data for the active RE-enantiomer is available from studies of luliconazole 1% cream. The systemic absorption of luliconazole after topical application is low.



Table 1: Pharmacokinetic Parameters of Luliconazole 1% Cream in Adults with Tinea Pedis and Tinea Cruris (Maximal Use Conditions)

Population	Analyte	Cmax (ng/mL)	Tmax (hr)	AUC0-24 (ng·hr/mL)
Tinea Pedis	Luliconazole	0.45 ± 0.96	21.0 (median)	6.88 ± 15.11
Tinea Cruris	Luliconazole	1.16 ± 2.05	16.0 (median)	18.74 ± 34.19

Data presented as mean ± standard deviation, except for Tmax which is presented as median. Source: Adapted from FDA Clinical Pharmacology and Biopharmaceutics Reviews.[5]

Table 2: Pharmacokinetic Parameters of Luliconazole 1% Cream in Adolescents (12 to <18 years) with Tinea Pedis and Tinea Cruris (Maximal Use Conditions)

Population	Analyte	Cmax (ng/mL)	Tmax (hr)	AUC0-24 (ng·hr/mL)
Tinea Pedis	Luliconazole	1.93 ± 1.58	18.0 (median)	33.1 ± 27.2
Tinea Cruris	Luliconazole	4.88 ± 3.42	6.0 (median)	77.2 ± 54.3

Data presented as mean ± standard deviation, except for Tmax which is presented as median. Source: Adapted from FDA Clinical Pharmacology and Biopharmaceutics Reviews.[5]

Luliconazole is highly bound to plasma proteins (>99%).[6][7] In vitro studies using human liver microsomes have shown that luliconazole is metabolized, with CYP2D6 and CYP3A4 being the primary enzymes involved.[6][8]

Experimental Protocols

Maximal Use Pharmacokinetic Study of Luliconazole 1% Cream

Objective: To assess the systemic exposure of luliconazole and its metabolite after topical application under maximal use conditions in patients with tinea pedis or tinea cruris.



Study Design:

- · An open-label, parallel-group study.
- Population: Adult and adolescent (12 to <18 years) patients with moderate to severe tinea pedis or tinea cruris.
- Treatment:
 - Tinea Pedis: Approximately 3 grams of Iuliconazole 1% cream applied once daily for 15 days to the affected areas.
 - Tinea Cruris: Approximately 3 grams of luliconazole 1% cream applied once daily for 8 days to the affected areas.
- · Pharmacokinetic Sampling:
 - Serial blood samples were collected at pre-dose and at various time points post-dose on
 Day 1 and at steady state (Day 15 for tinea pedis, Day 8 for tinea cruris).
- · Bioanalysis:
 - Plasma concentrations of luliconazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Parameters:
 - Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) were calculated from the plasma concentration-time data.[5]

In Vitro Metabolism Study

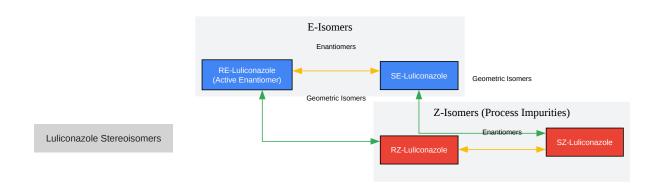
Objective: To identify the cytochrome P450 (CYP) isoforms responsible for the metabolism of luliconazole.

Methodology:



- Luliconazole was incubated with human liver microsomes in the presence of a panel of specific chemical inhibitors for various CYP isoforms.
- Alternatively, luliconazole was incubated with microsomes from cells expressing individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
- The rate of disappearance of luliconazole was monitored over time using LC-MS/MS to determine the contribution of each CYP isoform to its metabolism.[6][8]

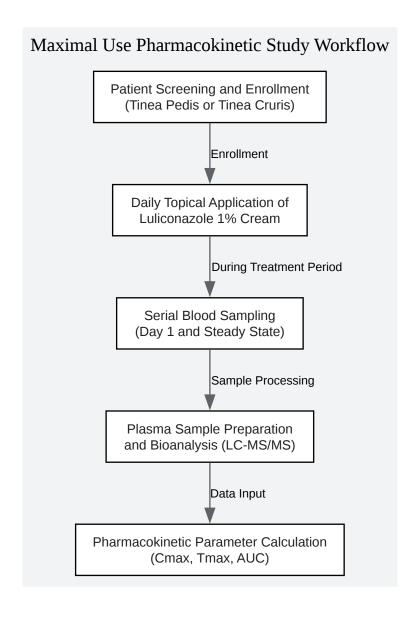
Visualizations



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Caption: Logical relationship of Iuliconazole stereoisomers.





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Caption: Experimental workflow for a maximal use pharmacokinetic study.

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